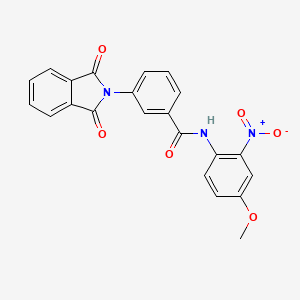
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylcyclohexyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylcyclohexyl)piperazine oxalate, also known as CPP or CPP-115, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. CPP is a derivative of piperazine and has been shown to modulate the activity of gamma-aminobutyric acid (GABA) in the brain.
Mécanisme D'action
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylcyclohexyl)piperazine oxalate modulates the activity of GABA by inhibiting the enzyme that breaks down GABA in the brain. This results in an increase in the concentration of GABA, leading to an increase in inhibitory neurotransmission. This mechanism of action has been studied extensively in animal models and has been shown to have potential therapeutic applications.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the concentration of GABA in the brain, leading to an increase in inhibitory neurotransmission. This may have implications for the treatment of various neurological and psychiatric disorders. This compound has also been shown to have anxiolytic and anticonvulsant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylcyclohexyl)piperazine oxalate has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied in animal models. It has a known mechanism of action and has been shown to have potential therapeutic applications. However, there are also limitations to using this compound in lab experiments. It is a relatively new compound, and its long-term effects are not well understood. Additionally, its effects may vary depending on the dose and route of administration.
Orientations Futures
There are several future directions for research on 1-(3-cyclohexen-1-ylmethyl)-4-(4-methylcyclohexyl)piperazine oxalate. One area of interest is the potential therapeutic applications of this compound for the treatment of various neurological and psychiatric disorders. Another area of interest is the development of new derivatives of this compound with improved pharmacological properties. Additionally, there is a need for further studies on the long-term effects of this compound and its potential for abuse and dependence.
Conclusion:
In conclusion, this compound, or this compound, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. Its mechanism of action involves the modulation of GABA activity in the brain, and it has been shown to have anxiolytic and anticonvulsant effects in animal models. While there are limitations to using this compound in lab experiments, there are also many future directions for research on this compound.
Méthodes De Synthèse
The synthesis of 1-(3-cyclohexen-1-ylmethyl)-4-(4-methylcyclohexyl)piperazine oxalate involves the reaction of 1-(3-cyclohexen-1-ylmethyl)-4-(4-methylcyclohexyl)piperazine with oxalic acid. The reaction takes place in the presence of a catalyst and yields this compound-115 oxalate salt. This method has been described in detail in the literature and has been used by many researchers to synthesize this compound for their studies.
Applications De Recherche Scientifique
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylcyclohexyl)piperazine oxalate has been extensively studied for its potential therapeutic applications. It has been shown to modulate the activity of GABA, an inhibitory neurotransmitter in the brain. This modulation may have implications for the treatment of various neurological and psychiatric disorders, including epilepsy, anxiety, and addiction.
Propriétés
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-(4-methylcyclohexyl)piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2.C2H2O4/c1-16-7-9-18(10-8-16)20-13-11-19(12-14-20)15-17-5-3-2-4-6-17;3-1(4)2(5)6/h2-3,16-18H,4-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBRXPUUPAKHSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)CC3CCC=CC3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{5-[(5-imino-7-oxo-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5189494.png)
![methyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B5189502.png)

![methyl 1-[(2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5189509.png)
![1-methyl-3-{[(3-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B5189512.png)
![1-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5189517.png)
![5-[3-methoxy-4-(1-phenylethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5189525.png)


![1-[3-(3-methoxyphenoxy)propoxy]naphthalene](/img/structure/B5189536.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-methyl-N-(3-methylbutyl)-3-isoxazolecarboxamide](/img/structure/B5189538.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B5189550.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5189576.png)
